Diiodomethane

描述

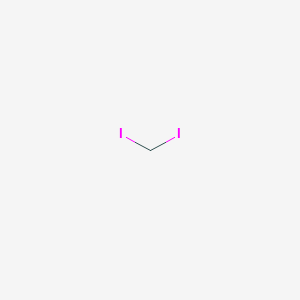

Structure

2D Structure

3D Structure

属性

IUPAC Name |

diiodomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2I2/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZFYRREKKOMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058784 | |

| Record name | Methylene iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.835 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Highly refractive liquid; Darkens on contact with light, air, and moisture; mp = 6 deg C; [Merck Index] Yellow liquid; [Hawley] Pale light yellow liquid; mp 5-6 deg C; [MSDSonline] | |

| Record name | Methylene iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.2 [mmHg] | |

| Record name | Methylene iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

75-11-6, 86128-37-2 | |

| Record name | Diiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIIODOMETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylene iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiodomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 86128-37-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J731705OX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Diiodomethane Reactivity

Diiodomethane in Simmons-Smith Cyclopropanation

The Simmons-Smith reaction and its modifications utilize this compound as the methylene (B1212753) source for the cyclopropanation of alkenes. The reaction is renowned for its stereospecificity, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product. chemistrylearner.comwikipedia.org

The active reagent in the Simmons-Smith reaction is an organozinc carbenoid, which is formed in situ from this compound and a zinc source. wikipedia.orgvaia.com

The original Simmons-Smith procedure involves the use of a zinc-copper couple to activate this compound. thermofisher.commasterorganicchemistry.com This heterogeneous system is prepared by treating zinc powder with a copper salt, such as copper sulfate. thermofisher.com The zinc-copper couple reacts with this compound to form the active carbenoid species, iodomethylzinc iodide (ICH₂ZnI). wikipedia.orgorgosolver.com While effective, zinc-silver couples have also been reported to provide better yields and shorter reaction times in some cases. thermofisher.com

The reaction is believed to proceed via the insertion of zinc into the carbon-iodine bond of this compound. masterorganicchemistry.com The resulting organozinc compound is not a free carbene but a carbenoid, a species that exhibits carbene-like reactivity.

A significant modification to the Simmons-Smith reaction, developed by Furukawa, employs diethylzinc (B1219324) (Et₂Zn) as the zinc source. thermofisher.commdpi.com The combination of diethylzinc and this compound is known as the Furukawa reagent. mdpi.comnih.gov This homogeneous system often provides excellent results and is particularly useful for the cyclopropanation of less nucleophilic alkenes. digimat.inunl.pt

The reaction between diethylzinc and this compound is thought to generate a mixture of reactive species, including iodomethylzinc iodide and ethylzinc (B8376479) iodide. digimat.in This modification avoids the need for preparing the zinc-copper couple and often leads to cleaner reactions with higher yields. The use of non-coordinating solvents like dichloromethane (B109758) is recommended, as basic solvents can decrease the reaction rate. nrochemistry.com

The transfer of the methylene group from the zinc carbenoid to the alkene is a critical step in the cyclopropanation. Mechanistic studies, including computational work, have explored whether this transfer occurs in a concerted or stepwise fashion.

The generally accepted mechanism involves a concerted process. mdpi.comnrochemistry.com In this pathway, the carbenoid reacts with the alkene through a three-centered "butterfly-type" transition state. mdpi.comnrochemistry.com The two new carbon-carbon bonds are formed simultaneously as the zinc-iodine and carbon-iodine bonds are broken. orgosolver.com This concerted mechanism accounts for the observed stereospecificity of the reaction, as there is no opportunity for rotation around a single bond that would scramble the stereochemistry. masterorganicchemistry.com

However, alternative stepwise pathways, such as a carbometalation mechanism, have also been considered. nih.govacs.org This would involve the initial addition of the methylene and metal center to the double bond, followed by a second step to form the cyclopropane ring. nih.gov For the traditional Simmons-Smith reaction, computational studies suggest that while a carbometalation pathway might exist, the concerted methylene transfer is the more energetically favorable and faster process. acs.org In contrast, for reactions involving the Furukawa reagent in the presence of coordinating oxygen atoms, a carbometalation transition state was not found to be a viable pathway. nih.gov

Iodomethylzinc iodide (ICH₂ZnI) is widely recognized as the key active intermediate in the Simmons-Smith reaction. wikipedia.orgvaia.comorgosolver.com It can be generated from this compound and a zinc-copper couple or by the reaction of diazomethane (B1218177) with zinc iodide. wikipedia.org This intermediate exists in equilibrium with other zinc species, such as bis(iodomethyl)zinc (B12336892) and zinc iodide. digimat.in

The electrophilic nature of the methylene carbon in iodomethylzinc iodide allows it to attack the electron-rich double bond of the alkene. The presence of other species, like zinc iodide, can influence the reactivity and selectivity of the reaction, potentially through chelation with functional groups on the substrate. digimat.in In the Furukawa modification, intermediates such as EtZnCH₂I are also formed and contribute to the cyclopropanation process. digimat.in

The stereoselectivity and regioselectivity of the Simmons-Smith cyclopropanation are influenced by several factors, making it a powerful tool for directed synthesis. numberanalytics.comnumberanalytics.com

Key factors include:

Substrate-Directing Groups: The presence of hydroxyl or other Lewis basic functional groups in the substrate, particularly in allylic and homoallylic alcohols, can direct the cyclopropanation to occur on the same face of the molecule. digimat.inunl.pt This is due to the coordination of the zinc carbenoid to the oxygen atom, which delivers the methylene group to the nearby double bond in a syn fashion. unl.pt

Steric Effects: The Simmons-Smith reaction is sensitive to steric hindrance. wikipedia.org Cyclopropanation generally occurs on the less sterically hindered face of the double bond. wikipedia.org

Alkene Substitution: The rate of reaction is influenced by the electronic nature of the alkene. More electron-rich alkenes tend to react faster. masterorganicchemistry.com

Solvent: The choice of solvent can impact the reaction rate and selectivity. Non-coordinating solvents like dichloromethane or diethyl ether are commonly used. nrochemistry.comnumberanalytics.com The use of basic solvents can diminish the reactivity of the carbenoid. kyoto-u.ac.jp

Nature of the Carbenoid: Modifications to the zinc reagent, such as using diethylzinc (Furukawa reagent) or adding acidic additives, can alter the reactivity and selectivity of the cyclopropanation, allowing for the successful reaction of less reactive alkenes. nih.govnih.gov For example, the diastereoselectivity of the cyclopropanation of chiral (E)-disubstituted allylic alcohols can be significantly improved by using the Furukawa reagent instead of the classical Simmons-Smith reagent. unl.pt

Computational studies have identified torsional strain in the forming C-C bond, 1,3-allylic strain, and ring strain in the transition state as crucial factors governing the enantioselectivity in asymmetric versions of the Simmons-Smith reaction. acs.org

The interplay of these factors allows for a high degree of control over the outcome of the reaction, enabling the synthesis of complex cyclopropane-containing molecules with specific stereochemistry. numberanalytics.com

Table of Research Findings on Cyclopropanation Selectivity

| Alkene Substrate | Reagent System | Key Finding | Reference |

| Chiral (Z)-disubstituted allylic alcohols | Zn-Cu, CH₂I₂ | High syn selectivity (>200:1) was observed. | unl.pt |

| Chiral (E)-disubstituted allylic alcohols | Zn-Cu, CH₂I₂ | Modest syn selectivity (<2:1) was observed. | unl.pt |

| Chiral (E)-disubstituted allylic alcohols | Et₂Zn, CH₂I₂ (Furukawa) | High diastereoselectivities were achieved. | unl.pt |

| Glucal derivatives | Halomethylzinc reagents | The syn isomer was the major product due to the directing effect of the allylic benzyl (B1604629) ether. | unl.pt |

Factors Influencing Cyclopropanation Stereoselectivity and Regioselectivity

Substrate Effects and Directing Group Influence

The reactivity of this compound in cyclopropanation reactions, particularly in the Simmons-Smith reaction and its variations, is significantly influenced by the structure of the substrate and the presence of directing groups. The Simmons-Smith reaction involves the treatment of an alkene with this compound and a zinc-copper couple (Zn-Cu) to form a cyclopropane ring. ethz.ch

A prominent feature of this reaction is the directing effect of Lewis basic heteroatoms, such as oxygen in hydroxyl groups, located near the double bond. ethz.ch These groups can coordinate to the zinc carbenoid species (IZnCH2I), delivering the methylene group to the same face of the double bond, which leads to high diastereoselectivity. ethz.chunl.pt For instance, the cyclopropanation of cyclohexen-1-ol with this compound and Zn-Cu yields a single diastereomer. ethz.ch This directing effect is a powerful tool in stereocontrolled synthesis. unl.ptmdpi.com

The stereochemical outcome of the cyclopropanation of allylic alcohols is highly dependent on the geometry of the double bond and the nature of the substituents. In cyclic and acyclic systems, (Z)-allylic alcohols react with high diastereoselectivity. marquette.edu For (E)-allylic alcohols, the diastereoselectivity can be influenced by the steric bulk of substituents. marquette.edu The nature of the zinc carbenoid reagent also plays a crucial role; for example, reagents generated from diethylzinc (Et2Zn) and this compound often show different reactivity and selectivity compared to the classical Zn-Cu couple. unl.pt

The rate of the Simmons-Smith cyclopropanation is also affected by the electronic nature of the alkene. Electron-rich olefins, such as enol ethers and enamines, generally react faster with the zinc carbenoid than electron-poor olefins. ethz.chmdpi.com The presence of various functional groups that can act as chiral auxiliaries, including ketals and vinyl boronic esters, are compatible with asymmetric Simmons-Smith cyclopropanation and can influence the stereochemical course of the reaction. mdpi.com

In the context of more complex substrates, the interplay of multiple potential directing groups can be observed. For instance, in substrates containing both a hydroxyl group and an acetonide, the hydroxyl group typically directs the cyclopropanation. unl.pt However, the steric environment around the double bond, as influenced by bulky protecting groups, can also dictate the direction of methylene transfer. marquette.edu

Table 1: Influence of Directing Groups on Diastereoselectivity in Simmons-Smith Cyclopropanation

| Substrate | Directing Group | Reagent | Product Diastereoselectivity | Reference |

| Cyclohexen-1-ol | Hydroxyl | CH₂I₂/Zn(Cu) | Single diastereomer | ethz.ch |

| (Z)-Allylic Alcohols | Hydroxyl | CH₂I₂/Zn or Sm | High | marquette.edu |

| (E)-3-Penten-2-ol | Hydroxyl | IZnCH₂I from Zn/Cu, CH₂I₂ | Low | unl.pt |

| (E)-Allylic Ethers (with bulky protecting group) | Acetonide Oxygen | Zn(CH₂I)₂ | Nearly 100% de | marquette.edu |

| Glucal Derivatives | Allylic Benzyl Ether | Halomethylzinc | syn isomer major | unl.pt |

Solvent Effects on Reaction Kinetics and Stereochemical Outcome

The choice of solvent significantly impacts the kinetics and stereochemical outcome of reactions involving this compound. In the Simmons-Smith cyclopropanation, the solvent's basicity plays a crucial role. mdpi.com The rate of the reaction tends to decrease as the basicity of the solvent increases, which is attributed to the electrophilic nature of the zinc carbenoid and the Lewis acidity of the reagent. mdpi.com

In the context of photochemical reactions, the solvent environment is critical in determining the fate of the radical species generated from the photodissociation of this compound. researchgate.net The solvent can influence the energetics and dynamics of solute molecules through solute-solvent interactions. researchgate.net For instance, the decay of the isothis compound (CH₂I-I) isomer, a key intermediate in some reactions, is solvent-dependent. In acetonitrile (B52724), it decays with a pseudo-first-order rate constant, while in methanol (B129727) and ethanol, the decay is faster. researchgate.net

The formation of the CH₂I-I isomer itself is influenced by the solvent. High quantum yields of isomer formation have been observed in various solvents, including n-hexane, dichloromethane, methanol, and ethanol. researchgate.net This suggests that the solvent cage plays a significant role in promoting the recombination of the initially formed radical pair (CH₂I• and I•) to form the isomer. researchgate.netrsc.org

Furthermore, in reactions involving the generation of carbenoids from this compound and a base, the solvent can affect the reaction's efficiency and cleanliness. For example, a mixture of tetrahydrofuran (B95107) (THF) and ether was found to be more effective than either solvent alone in the synthesis of gem-diiodoalkanes via the alkylation of this compound. acs.org

Table 2: Solvent Effects on the Decay of CH₂I-I Isomer

| Solvent | Pseudo-first-order Rate Constant (s⁻¹) | Reference |

| Acetonitrile | Not specified, but slower than alcohols | researchgate.net |

| Methanol | 2.0 x 10⁸ | researchgate.net |

| Ethanol | 1.3 x 10⁸ | researchgate.net |

Ligand Design in Asymmetric Cyclopropanation

The development of chiral ligands has been instrumental in achieving high enantioselectivity in cyclopropanation reactions using this compound. In asymmetric Simmons-Smith type reactions, chiral ligands are used to create a chiral environment around the reactive center, thereby directing the methylene transfer to one face of the prochiral alkene.

A notable advancement in this area was the use of chiral dioxaborolane ligands derived from tartaric acid amides. Pre-complexation of the allylic alcohol substrate with a stoichiometric amount of a chiral ligand, followed by the addition of this compound and diethylzinc, can lead to the formation of cyclopropyl (B3062369) carbinols with high enantiomeric excess (ee). marquette.edu

More recently, various other chiral ligands have been developed and successfully applied. For instance, enantiomerically pure aziridine-phosphines have been utilized as catalysts in the asymmetric cyclopropanation of cinnamyl alcohol. mdpi.com The structure of the ligand, including the presence or absence of a methylene linker between the phosphine (B1218219) and aziridine (B145994) moieties, significantly influences the catalytic efficiency, chemical yield, and enantioselectivity of the reaction. mdpi.com

The design of these ligands often involves creating a well-defined coordination sphere around the metal center (typically zinc) of the carbenoid. This coordination influences the approach of the substrate, leading to the observed stereoselectivity. For example, in some proposed transition-state models, the substrate's carbonyl group coordinates to the metal in a way that minimizes steric interactions, guiding the ylide to attack from a specific face. unl.pt The continuous development of new and more efficient chiral ligands remains an active area of research in asymmetric synthesis. semanticscholar.org

Table 3: Performance of Chiral Aziridine-Phosphine Ligands in Asymmetric Cyclopropanation of Cinnamyl Alcohol

| Ligand Type | Linker | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |

| Aziridine-phosphine | Methylene | 63-72 | 53-65 | 5:1 | mdpi.com |

| Aziridine-phosphine | None | ~90 | 80-98 | 10:1 - 15:1 | mdpi.com |

| Imine-phosphine | Methylene/None | 79-85 | 68-70 | 10:1 | mdpi.com |

Photochemical Reactions of this compound

Ultrafast Photodissociation Dynamics and Radical Pair Formation

The photochemistry of this compound is characterized by its ultrafast photodissociation upon absorption of ultraviolet light. researchgate.netresearchgate.net Excitation at wavelengths around 266 nm initiates a rapid carbon-iodine (C-I) bond cleavage, leading to the formation of a radical pair, consisting of an iodomethyl radical (CH₂I•) and an iodine atom (I•), within the solvent cage. researchgate.netnih.gov This process is impulsive, occurring on a femtosecond timescale. researchgate.net

Time-resolved X-ray scattering studies have provided detailed structural insights into these initial steps. aps.orgresearchgate.net Following photoexcitation, the molecule dissociates, and the resulting radical fragments collide with the surrounding solvent molecules. aps.orgresearchgate.net These studies have shown that a significant portion of the initially formed radical pairs remains confined within the solvent cage. aps.orgresearchgate.net

The formation of an isomer, isothis compound (CH₂I-I), is a key feature of this compound's photochemistry in solution and is rarely observed in the gas phase. rsc.org This isomer is formed through the in-cage recombination of the CH₂I• and I• radicals. researchgate.netnih.gov Spectroscopic and X-ray scattering experiments have identified a loosely-bound precursor to the stable isomer, which then transforms into the more rigid CH₂I-I structure. rsc.orgnih.gov The timescale for this isomer formation is on the order of picoseconds. researchgate.netnih.gov

C-I Bond Scission and Energy Dispersion

Upon photoexcitation, the excess energy is partitioned among the translational, rotational, and vibrational degrees of freedom of the fragments before dissipating into the surrounding solvent. researchgate.net The primary event is the scission of one of the C-I bonds. researchgate.netrsc.org Studies using femtosecond time-resolved wide-angle X-ray scattering have allowed for the direct observation of the structural evolution during this bond cleavage. aps.orgresearchgate.net

The energy dispersion process involves the transfer of kinetic energy from the recoiling fragments to the solvent molecules. aps.orgresearchgate.net It has been observed that the translational motion of the fragments is stopped by collisions with the solvent, while rotational motion is not fully inhibited. aps.org This indicates that the geometry of the solute-solvent interaction is crucial for determining how energy is dissipated. aps.org A notable portion of the excess excitation energy is also retained as vibrational energy within the fragments. researchgate.net

The initial separation velocity of the fragments is high, but the solvent barrier is often sufficient to prevent a large fraction of them from escaping the solvent cage, leading to a high probability of geminate recombination. researchgate.net

Solvent Cage Effects on Radical Recombination

The solvent cage plays a crucial role in the photochemical dynamics of this compound by confining the nascent radical pair (CH₂I• and I•). rsc.orgnumberanalytics.com This confinement significantly influences the subsequent reaction pathways, primarily by facilitating geminate recombination. rsc.orgnumberanalytics.com Instead of diffusing apart, the radicals are held in close proximity by the surrounding solvent molecules, increasing the likelihood of them reacting with each other. numberanalytics.comwikipedia.org

In the case of this compound, this in-cage recombination can lead to the reformation of the parent molecule or, more interestingly, to the formation of the isothis compound (CH₂I-I) isomer. researchgate.netrsc.org The formation of this isomer is a direct consequence of the solvent cage effect, as it is not a significant product in gas-phase photolysis. rsc.org

Studies have shown that a large percentage of the primary radical pairs, as high as 85% in cyclohexane (B81311), are confined to their original solvent cage. aps.org This high confinement efficiency is attributed in part to dispersion forces between the heavy iodine atoms. aps.org The stability of the radical pair within the solvent cage can be surprisingly long, on the order of hundreds of picoseconds. aps.org However, not all confined pairs are reactive; some can become "inhibited," possibly due to factors like hydrogen atom abstraction from the solvent or loss of spin correlation, leading to biphasic kinetics for isomer formation. aps.org

The properties of the solvent, such as viscosity, can influence the lifetime of the solvent cage and the probability of radical recombination versus escape. wikipedia.org The solvent cage effect is a fundamental concept in understanding the differences in chemical reactivity between the gas phase and solution phase. rsc.orgnumberanalytics.com

Table 4: Key Events in the Ultrafast Photodissociation of this compound in Solution

| Event | Timescale | Description | Reference |

| C-I Bond Scission | ~120 fs | Initial cleavage of the carbon-iodine bond upon photoexcitation. | researchgate.net |

| Radical Collision with Solvent | 0.34 ± 0.07 ps | The dissociated fragments collide with the surrounding solvent molecules. | aps.org |

| Isomer Precursor Formation | Within ~540 fs | Formation of a loosely-bound precursor to the CH₂I-I isomer within the solvent cage. | rsc.orgrsc.org |

| Isomer Formation | ~5-6.2 ps | Transformation of the precursor into the stable CH₂I-I isomer. | nih.govrsc.org |

| Vibrational Cooling | 4-50 ps | The newly formed, vibrationally hot CH₂I-I isomer cools down by transferring energy to the solvent. | nih.govrsc.org |

Isomerization Pathways and Isothis compound Formation

The photoexcitation of this compound (CH₂I₂) in solution initiates a complex series of events leading to the formation of its isomer, isothis compound (CH₂I-I). nih.govrsc.orgacs.org This process is distinct from its gas-phase photodissociation, where the primary outcome is the cleavage of a carbon-iodine bond to produce a methyliodide radical (CH₂I•) and an iodine atom (I•). acs.org In the condensed phase, the surrounding solvent molecules create a "cage" that influences the reaction pathway. nih.govrsc.org

Upon ultraviolet excitation, a significant portion of the dissociated fragments are trapped within this solvent cage. nih.gov This confinement facilitates geminate recombination, a process where the radical pair recombines. rsc.org However, instead of solely reforming the parent this compound molecule, this recombination can also lead to the formation of the isothis compound isomer. rsc.orgresearchgate.net The formation of this isomer is rarely observed in the gas phase, highlighting the critical role of the solvent environment. nih.govrsc.org

The formation of isothis compound from this compound in solution is primarily an intramolecular process facilitated by the solvent cage effect. nih.govrsc.orgscitation.org After the initial photo-induced cleavage of a C-I bond, the resulting CH₂I• and I• radicals are prevented from diffusing away from each other by the surrounding solvent molecules. nih.govscitation.org

This "caged" radical pair is a key intermediate. nih.govresearchgate.net Ab initio molecular dynamics simulations have shown that the recombination of these fragments on a picosecond timescale leads to the formation of isothis compound. scitation.org Energy dissipation to the solvent is crucial for the stabilization of the newly formed isomer. scitation.org

The mechanism can be summarized as follows:

Photoexcitation: CH₂I₂ absorbs a UV photon, leading to the homolytic cleavage of a C-I bond. scitation.org

Solvent Caging: The solvent cage traps the nascent CH₂I• and I• radical pair, preventing their separation. nih.govrsc.org

Precursor Formation: A loosely-bound intermediate, which can be described as a vibrationally hot isomer or a radical pair complex, is formed. nih.govrsc.orgnih.govresearchgate.net

Isomerization and Relaxation: This precursor then rearranges and vibrationally cools to form the stable ground-state isothis compound (CH₂I-I). nih.govrsc.org This final step is controlled by collisional stabilization with the solvent molecules. nih.govresearchgate.net

Femtosecond time-resolved X-ray liquidography studies have provided structural evidence for a transient precursor species that converts to the final isomer. nih.govrsc.org This precursor exhibits an unusually long I-I bond distance and a large mean-squared displacement, consistent with a loosely-bound radical pair or a highly vibrationally excited isomer. nih.govresearchgate.net The transition from this precursor to the stable isomer is a key step in the intramolecular isomerization pathway. nih.govrsc.org

Isothis compound has been identified as the key intermediate responsible for the transfer of a methylene (CH₂) group in the photocyclopropanation of olefins. acs.orgnih.govacs.org This reaction, where an alkene is converted into a cyclopropane derivative using this compound and UV light, is highly stereospecific, which suggests that a free carbene is not the reactive species. acs.org

Experimental and theoretical studies have provided strong evidence that isothis compound, formed from the photoisomerization of this compound, is the active methylene transfer agent. acs.orgnih.govacs.org Density functional theory (DFT) calculations have shown that the reaction of isothis compound with ethylene (B1197577) to form cyclopropane and molecular iodine has a low activation barrier of approximately 2.9 kcal/mol. nih.gov In contrast, the reactions of other potential intermediates, such as the iodomethyl radical (•CH₂I) and the iodomethyl cation (CH₂I⁺), with ethylene have significantly higher energy barriers. nih.gov

Time-resolved resonance Raman spectroscopy experiments have directly observed the reaction of isothis compound with cyclohexene. acs.orgacs.org These studies show that isothis compound reacts with the alkene on a 5-10 nanosecond timescale, leading to the formation of an iodine molecule (I₂), which then forms a complex with the cyclohexene. acs.orgacs.org The reaction proceeds in a single step, consistent with the theoretical calculations. nih.gov

The efficiency of the photocyclopropanation reaction at room temperature further supports the role of isothis compound, as it has a much lower reaction barrier compared to the carbenoid species involved in the thermally activated Simmons-Smith reaction. acs.org

| Intermediate | Reaction with Ethylene | Activation Barrier (kcal/mol) | Supporting Evidence |

| Isothis compound (CH₂I-I) | One-step cyclopropane formation | ~2.9 | DFT calculations, Time-resolved resonance Raman spectroscopy nih.govacs.org |

| Iodomethyl radical (•CH₂I) | Two-step reaction | Higher barrier | DFT calculations nih.gov |

| Iodomethyl cation (CH₂I⁺) | Two-step reaction | Higher barrier | DFT calculations nih.gov |

Intramolecular Isomerization Mechanisms

Radical Reactions and Atmospheric Chemistry

This compound is a significant source of reactive iodine in the atmosphere, particularly in the marine boundary layer. arxiv.orgaip.org Its photolability, meaning its tendency to break down in the presence of sunlight, initiates a series of radical reactions that have important implications for atmospheric chemistry. arxiv.orgcopernicus.org

The primary atmospheric fate of this compound is photolysis by sunlight, which breaks a carbon-iodine bond to produce an iodine atom (I) and a CH₂I radical. copernicus.org

CH₂I₂ + hν → CH₂I + I copernicus.org

The liberated iodine atom is highly reactive and quickly reacts with ozone (O₃) in the atmosphere to form iodine monoxide (IO). copernicus.org

I + O₃ → IO + O₂ copernicus.org

The IO radical is a key species in atmospheric iodine chemistry. It can undergo self-reaction to form iodine dioxide (OIO) and another iodine atom. copernicus.org

IO + IO → OIO + I copernicus.org

These iodine oxides, particularly OIO, are believed to play a crucial role in the formation of new atmospheric particles, often referred to as aerosols. copernicus.orgrsc.orgcsic.es Laboratory studies have shown that the photooxidation of this compound in the presence of ozone leads to the formation of iodine oxide particles (IOPs). rsc.orgcsic.esrsc.org The mechanism is thought to involve the clustering and polymerization of iodine oxides. copernicus.orgcsic.es For instance, OIO can self-react and undergo further additions to form stable iodine oxide clusters. copernicus.org These newly formed particles can then grow by condensing other vapors. copernicus.org

The chemical composition of these aerosols has been analyzed and found to contain various iodine oxides (such as IO, OIO, I₂O, and I₂O₃) and hydrogen-containing iodine species (like HI, HIO, and HIO₃). rsc.org The formation of these particles is a significant process as they can influence cloud formation and the Earth's radiative balance. colorado.edu

| Reactant | Product(s) | Significance |

| CH₂I₂ | CH₂I + I | Initiation of radical chain copernicus.org |

| I + O₃ | IO + O₂ | Formation of iodine monoxide copernicus.org |

| IO + IO | OIO + I | Formation of iodine dioxide copernicus.org |

| OIO | Iodine Oxide Particles (Aerosols) | New particle formation copernicus.orgrsc.orgcsic.es |

This compound, along with other volatile organic iodocarbons like methyl iodide (CH₃I), is a major component of the atmospheric iodine cycle, primarily sourced from oceanic biological activity. dal.cacopernicus.orgivoryresearch.com These compounds are classified as very short-lived halogenated substances (VSLS) due to their rapid removal from the atmosphere. dal.ca this compound, in particular, has a very short atmospheric lifetime, on the order of minutes. dal.ca

The rapid photolysis of this compound releases iodine atoms into the troposphere, which then participate in catalytic cycles that can destroy ozone. arxiv.orgcopernicus.orgivoryresearch.com The cycle involving IO and HO₂ is one such example:

I + O₃ → IO + O₂ copernicus.org IO + HO₂ → HOI + O₂ copernicus.org HOI + hν → OH + I

The net result of this cycle is the destruction of an ozone molecule and a hydroperoxy radical. The iodine atom is regenerated, allowing it to participate in further ozone-destroying reactions.

The iodine species originating from this compound also contribute to the formation of new aerosol particles, as discussed previously. csic.escolorado.edu These particles can act as cloud condensation nuclei (CCN), potentially influencing cloud properties and climate. colorado.edu While this compound is a significant precursor, some studies suggest that molecular iodine (I₂) may be an even more important source for coastal particle formation. colorado.edu Nevertheless, the emission of this compound from the oceans represents a crucial link in the biogeochemical cycle of iodine, connecting marine biological processes to atmospheric chemistry and climate. dal.caivoryresearch.com

Formation of Iodine Oxide (IO) and Aerosols

This compound in Halogen Bonding Interactions

This compound is capable of acting as a halogen bond (XB) donor. rsc.orgifpan.edu.plrsc.org A halogen bond is a non-covalent interaction where a halogen atom in one molecule acts as an electrophilic species and interacts with a nucleophilic site on another molecule. ifpan.edu.pl

Studies have shown that this compound can form halogen bonds with metal-bound halides. rsc.orgrsc.orgresearchgate.net For example, co-crystallization of a platinum(II) chloride complex with this compound revealed the formation of H₂C(I)–I···Cl–Pt halogen bonds. rsc.orgrsc.org In this interaction, one of the iodine atoms of this compound interacts with the chloride ligand of the platinum complex. rsc.orgrsc.org

The energy of these halogen bonds involving this compound has been evaluated using DFT calculations and found to be in the range of 2.2 to 2.8 kcal/mol. rsc.orgrsc.orgresearchgate.net This confirms the existence of a significant, albeit weak, attractive interaction. Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) have been used to further characterize and confirm these non-covalent interactions. rsc.orgresearchgate.net

Interestingly, in some structures, this compound can act as both a halogen bond donor and a hydrogen bond donor simultaneously. rsc.org For instance, in the aforementioned platinum complex solvate, I₂C(H)–H···Cl–Pt hydrogen bonds were also observed alongside the halogen bonds. rsc.org However, in other crystal structures, this compound has been observed to act solely as a halogen bond donor. rsc.orgrsc.orgresearchgate.net The ability of this compound to participate in these interactions highlights its role in supramolecular chemistry and crystal engineering. rsc.org The solubility of certain organometallic complexes is notably enhanced in this compound compared to other haloalkanes, a phenomenon attributed to the formation of strong solvent-complex halogen bonds. researchgate.net

| Interaction Type | Donor | Acceptor | Example System | Interaction Energy (kcal/mol) |

| Halogen Bond | This compound (I atom) | Metal-bound Halide (e.g., Cl) | Platinum(II) chloride complex | 2.2 - 2.8 rsc.orgrsc.orgresearchgate.net |

| Hydrogen Bond | This compound (H atom) | Metal-bound Halide (e.g., Cl) | Platinum(II) chloride complex | 2.2 rsc.org |

Theoretical Frameworks of Halogen Bonding in this compound Systems

The study of halogen bonding (XB) in systems involving this compound (CH₂I₂) relies heavily on a combination of experimental data and sophisticated theoretical frameworks to elucidate the nature and strength of these non-covalent interactions. samipubco.com Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a fundamental tool for investigating the electronic structure, energetics, and properties of molecules and their interactions. samipubco.com

DFT calculations are widely used to understand the redistribution of electron density upon bond formation, analyze orbital interactions, and quantify the strength of halogen bonds. samipubco.com For this compound systems, specific functionals and basis sets are employed to achieve accurate results. For instance, the M06/DZP-DKH level of theory has been successfully used to confirm weak interactions in cocrystals of this compound with platinum complexes. rsc.orgresearchgate.net Similarly, the ωB97XD/DZP-DKH level of theory has been applied to study supramolecular contacts. researchgate.net These methods allow for the calculation of key properties like the electrostatic potential (ESP) on the molecular surface. The ESP helps to identify the electrophilic region on the iodine atom, known as the σ-hole, which is responsible for the halogen bonding. researchgate.netacs.org

To further analyze and characterize these interactions, the Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, is frequently employed. samipubco.comrsc.orgresearchgate.net QTAIM provides a rigorous framework for analyzing the electron density topology. samipubco.com By identifying bond critical points (BCPs) and analyzing their properties, such as electron density and its Laplacian, QTAIM can confirm the existence of a halogen bond and provide insight into its nature and strength. samipubco.comrsc.orgresearchgate.net

Another valuable computational tool is Hirshfeld surface analysis. This method allows for the visualization and quantification of intermolecular contacts in a crystal lattice, providing a visual map of the interactions, including halogen and hydrogen bonds, and their relative contributions to the crystal packing. rsc.orgresearchgate.netrsc.org

Together, these theoretical frameworks provide a robust foundation for understanding the nuanced and complex nature of halogen bonding in this compound systems, complementing and explaining experimental observations from techniques like X-ray diffraction. samipubco.comifpan.edu.pl

This compound as a Halogen Bond Donor

This compound is a well-established halogen bond (XB) donor, a property stemming from the anisotropic distribution of electron density around its iodine atoms. acs.orgsigmaaldrich.com Covalently bonded iodine atoms possess a region of positive electrostatic potential, termed a σ-hole, located along the extension of the C-I bond. researchgate.netnih.gov This electrophilic region can interact attractively with nucleophilic sites, such as lone pairs on halides or other Lewis basic atoms. rsc.orgacs.org

The efficacy of this compound as an XB donor has been demonstrated in various systems, particularly with metal-bound halides. rsc.org For example, when cocrystallized with a 1,3,5,7,9-pentaazanona-1,3,6,8-tetraenate (PANT) chloride platinum(II) complex, this compound forms distinct H₂C(I)–I⋯Cl–Pt halogen bonds. rsc.orgrsc.org Theoretical calculations have quantified the energy of these interactions, with evaluated energies for halogen bonds involving CH₂I₂ falling in the range of 2.2–2.8 kcal/mol. rsc.orgresearchgate.netrsc.org These energies, while modest, are significant enough to influence molecular conformation and crystal packing. rsc.org

In some structures, this compound can act solely as a halogen bond donor. rsc.orgresearchgate.net In others, it can function as a mixed donor, participating in both halogen bonding and hydrogen bonding simultaneously. rsc.org The predominance of one type of interaction over the other can depend on the nature of the halogen bond acceptor and the solvent environment. acs.org For instance, in solutions, halogen bonding was found to be the dominant interaction in amines, whereas hydrogen bonding was favored in ethers. acs.org The ability of this compound to serve as a reliable XB donor makes it a useful building block in crystal engineering and supramolecular chemistry. researchgate.net

Table 1: Calculated Energies of Halogen Bonds involving this compound

| System | Interaction Type | Theoretical Method | Calculated Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 1·½CH₂I₂ and VEMWOA | H₂C(I)–I⋯Cl–Pt | DFT (M06/DZP-DKH) | 2.2–2.8 | rsc.orgresearchgate.netrsc.org |

| cis-[PdX(CNCy){C(NHCy)═NHC₆H₂Me₂NH₂}]X•CH₂X₂ (X=Cl, Br) | H₂C(X)–X···X⁻ | DFT (M06/DZP-DKH) | 1.9–2.8 | acs.org |

Intermolecular and Intramolecular Halogen Bonds involving this compound

The reactivity of this compound is significantly characterized by its participation in intermolecular halogen bonds. These interactions are a cornerstone of its role in forming larger molecular assemblies. ifpan.edu.pl X-ray diffraction studies have provided definitive evidence for various intermolecular halogen bonds. A prominent example is the H₂C(I)–I⋯Cl–Pt interaction observed in the cocrystal of this compound with a platinum(II) chloride complex. researchgate.netrsc.org In this structure, the this compound molecule acts as a bridge, linking two complex molecules via a combination of halogen and hydrogen bonds to form a heterotrimeric supramolecular cluster. rsc.orgresearchgate.net

Another documented intermolecular interaction is the H₂C(I)–I⋯I–Pt bond, identified through inspection of the Cambridge Structural Database (CSD). rsc.orgresearchgate.net Beyond interactions with metal complexes, this compound can also form halogen bonds with other nucleophiles. Spectroscopic studies of iodomethane-ethanol mixtures suggest the presence of cooperative effects between halogen bonding and hydrogen bonding, highlighting the complexity of intermolecular forces in solution. rsc.org

While intermolecular halogen bonds involving this compound are well-documented, the case for stable, ground-state intramolecular halogen bonds is less clear. However, computational studies on the photochemistry of this compound have revealed an unconventional, ultrafast (sub-100 fs) photoisomerization pathway. ohiolink.edu This process, which does not require a solvent cage, leads to an isomer product with a halogen-halogen bond, suggesting a transient intramolecular interaction in an excited state. ohiolink.edu This is distinct from the typical definition of a stable intramolecular halogen bond but points to the potential for such interactions under specific conditions.

Table 2: Examples of Intermolecular Interactions involving this compound

| System | Interaction Notation | Interaction Type | Experimental Evidence | Reference |

|---|---|---|---|---|

| 1·½CH₂I₂ | H₂C(I)–I⋯Cl–Pt | Intermolecular Halogen Bond | X-ray Diffraction (XRD) | rsc.orgresearchgate.netrsc.org |

| 1·½CH₂I₂ | I₂C(H)–H⋯Cl–Pt | Intermolecular Hydrogen Bond | X-ray Diffraction (XRD) | rsc.orgresearchgate.netrsc.org |

| VEMWOA | H₂C(I)–I⋯I–Pt | Intermolecular Halogen Bond | Cambridge Structural Database (CSD) | rsc.orgresearchgate.net |

| C₆₀·C₆H₆·CH₂I₂ | H₂C(I)–I⋯C₆₀ | Weak Intermolecular Interaction | X-ray Diffraction (XRD) | rsc.org |

Impact on Solubility and Supramolecular Assembly

The capacity of this compound to act as a potent halogen bond donor has a profound impact on its physical properties, notably its solvent characteristics and its role in supramolecular chemistry. nih.govcienciavitae.pt

Studies have shown that the solubility of various halide-containing organometallic species is dramatically enhanced in this compound compared to other haloalkane solvents. researchgate.netnih.govliverpool.ac.uk This improved solvation is directly attributed to the formation of uniquely strong solvent-complex halogen bonds. researchgate.netnih.gov The superior σ-hole-donating ability of this compound facilitates these strong interactions with the halide components of the solute molecules. nih.gov This exceptional solvating power, combined with its general inertness towards many organometallic compounds, makes this compound a valuable solvent for specific applications, such as NMR spectroscopy for insensitive nuclei where higher concentrations are beneficial. researchgate.netnih.gov It is noted, however, that the strength of this solvent-solute halogen bonding can be reduced if the solute itself can form more favorable intermolecular complex-complex halogen bonds. researchgate.netnih.gov

Advanced Methodologies in Diiodomethane Mediated Synthesis

Catalytic Approaches in Diiodomethane Cyclopropanation

The cyclopropanation of alkenes using this compound is a cornerstone of organic synthesis, providing access to the versatile cyclopropane (B1198618) motif found in numerous natural products and pharmaceuticals. chemistryviews.orgsoton.ac.uk While the classic Simmons-Smith reaction, which utilizes a zinc-copper couple, is historically significant, contemporary research has focused on developing more refined and efficient catalytic systems. wiley-vch.demasterorganicchemistry.com These advanced methods often employ transition metals and photoredox catalysis to achieve high levels of control over the reaction's outcome.

Transition metal catalysts have emerged as powerful tools for mediating cyclopropanation reactions with this compound, often in conjunction with a reductant like diethylzinc (B1219324). researchgate.net These catalysts can offer unique reactivity and selectivity profiles compared to traditional methods.

Ruthenium: Ruthenium-based catalysts, including ruthenium porphyrin complexes, have been shown to be effective in the cyclopropanation of alkenes. wiley-vch.de For instance, ruthenium-catalyzed tandem enyne-cross metathesis-cyclopropanation provides a three-component route to vinyl cyclopropanes. acs.org

Cobalt: Cobalt complexes, particularly those with D2-symmetric chiral porphyrin ligands, have been successfully employed in the asymmetric cyclopropanation of olefins. organic-chemistry.org These catalysts can achieve high yields and excellent diastereo- and enantioselectivity for a range of substrates, including electron-deficient olefins. unimi.it Some cobalt-catalyzed systems can discriminate between alkenes with similar electronic properties based on their substitution pattern. researchgate.net

Rhodium: Rhodium catalysts are also prominent in cyclopropanation chemistry. wiley-vch.de Rhodium(III)-catalyzed diastereoselective [2+1] annulation of allylic alcohols with N-enoxyphthalimides represents a sophisticated approach to substituted cyclopropyl-ketones. organic-chemistry.org In some instances, rhodium-catalyzed reactions have been instrumental in the synthesis of complex natural products. mdpi.com

The following table provides a comparative overview of these transition metal catalysts in this compound-mediated cyclopropanation.

| Catalyst Type | Key Features | Typical Substrates | Selectivity |

| Ruthenium | Effective for tandem reactions. | Alkenes, Enynes | Good to excellent |

| Cobalt | High enantioselectivity with chiral porphyrin ligands. | Aromatic and aliphatic olefins | High diastereo- and enantioselectivity |

| Rhodium | Versatile for various annulation reactions. | Allylic alcohols, Azadienes | High diastereoselectivity |

Visible-light photoredox catalysis has recently emerged as a mild and powerful strategy for methylene (B1212753) transfer from this compound to alkenes. chemistryviews.org This approach utilizes a photosensitizer, often a ruthenium-based complex like Ru(bpy)₃₂, to generate a reactive iodomethyl radical carbenoid species under visible light irradiation. chemistryviews.orgthieme-connect.com

This photocatalytic method is particularly effective for the cyclopropanation of Michael acceptors, such as α,β-unsaturated carbonyl compounds. chemistryviews.orgrsc.org A key advantage of this technique is its excellent functional group tolerance and selectivity. researchgate.net Furthermore, stereoconvergent cyclopropanation has been achieved, where both E- and Z-alkenes can be converted to the trans-cyclopropane product with high stereocontrol. rsc.orgresearchgate.net The reaction proceeds under mild conditions and avoids the use of stoichiometric metals, aligning with the principles of green chemistry. chemistryviews.orgdatahorizzonresearch.com Density functional theory (DFT) studies suggest that isothis compound (CH₂I-I), a photoisomer of this compound, is the likely methylene transfer agent in these reactions. nih.govacs.org

Achieving high levels of stereocontrol is a major goal in modern synthetic chemistry. In the context of this compound cyclopropanation, significant progress has been made in developing both enantioselective and diastereoselective methods.

Enantioselective Cyclopropanation: The synthesis of single-enantiomer cyclopropanes is often accomplished using chiral catalysts or auxiliaries. Chiral rhodium and cobalt complexes, as mentioned earlier, are effective for enantioselective cyclopropanation. wiley-vch.deorganic-chemistry.org Organocatalysis has also emerged as a powerful strategy, with chiral secondary amines being used to catalyze the enantioselective cyclopropanation of enals. soton.ac.uk Another approach involves the use of chiral ligands, such as dipeptides, in conjunction with diethylzinc and this compound to achieve high enantiomeric excesses in the cyclopropanation of silyl (B83357) enol ethers. thieme-connect.com

Diastereoselective Cyclopropanation: Diastereoselectivity is often substrate-controlled, with existing stereocenters in the molecule directing the approach of the cyclopropanating agent. For example, the hydroxyl group of an allylic alcohol can direct the Simmons-Smith reagent to the same face of the double bond, leading to high diastereoselectivity. acs.orgunl.pt This directing effect has been exploited in the synthesis of complex molecules. mdpi.com Rhodium(III) catalysis has also been shown to enable highly diastereoselective cyclopropanations, with the ability to switch between trans and cis diastereomers by modifying the reaction conditions. organic-chemistry.org

The table below summarizes some key findings in stereoselective cyclopropanation using this compound.

| Stereoselective Approach | Catalyst/Reagent System | Substrate Type | Key Outcome |

| Enantioselective | Chiral Cobalt-Porphyrin Complex | Olefins | High enantioselectivity |

| Enantioselective | Chiral Rhodium Complex | β,γ-Unsaturated Ketoesters | Optically pure 1,2,3-trisubstituted cyclopropanes |

| Enantioselective | Chiral Secondary Amine (Organocatalysis) | Enals | Good to excellent enantioselectivities |

| Diastereoselective | Diethylzinc/Diiodomethane | Alkenyl Cyclopropyl (B3062369) Carbinols | Excellent diastereoselectivity (>98:02 dr) |

| Diastereoselective | Rhodium(III) Catalyst | N-Enoxyphthalimides and Alkenes | Switchable trans to cis diastereoselectivity |

Photoredox Catalysis for Methylene Transfer

This compound in C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly advancing field in organic synthesis that offers a more atom- and step-economical approach to modifying organic molecules. chemspeed.comdmaiti.com While the use of this compound in this area is still emerging, it shows promise in specific applications. C-H functionalization strategies often rely on the use of transition metal catalysts to activate otherwise inert C-H bonds. nih.gov The development of methods that utilize this compound as a methylene source for C-H insertion would represent a significant advancement, allowing for the direct installation of a CH₂ group into a C-H bond.

Emerging Reaction Pathways and Synthetic Transformations utilizing this compound

Beyond its established role in cyclopropanation, this compound is being explored in a variety of other synthetic transformations. These emerging applications highlight the versatility of this C1 reagent. datahorizzonresearch.com

One notable example is the use of this compound in combination with methyllithium (B1224462) for the efficient synthesis of epoxides from carbonyl compounds. researchgate.net This reaction proceeds with high diastereoselectivity when starting from α-aminoaldehydes. Another application involves the double carbonylation of this compound in the presence of a rhodium catalyst to produce diethylmalonate. researchgate.net Furthermore, this compound has been used in the synthesis of β-diketones from aromatic α-bromo ketones and in coupling reactions to link molecules with a CH₂ group. researchgate.net

Recent studies have also investigated the fundamental photochemical and photophysical properties of this compound. Upon UV excitation, this compound can form transient species like iso-CH₂I-I, which are believed to be key intermediates in certain photochemical reactions. arxiv.org Understanding these fundamental processes is crucial for developing new and more efficient synthetic methods that utilize this compound. aip.org

Theoretical and Computational Studies of Diiodomethane

Quantum Chemical Calculations of Diiodomethane Electronic States

Quantum chemical calculations have been instrumental in characterizing the electronic states of this compound, explaining its photoabsorption properties, and predicting its behavior upon ionization.

The electronic structure of this compound (CH₂I₂) has been extensively investigated using computational methods like Time-Dependent Density Functional Theory (TDDFT) and Multistate Complete Active Space Perturbation Theory Second Order (MS-CASPT2). aip.orgaip.org The ground state geometry and vibrational frequencies have been calculated using density functional theory. aip.org

Upon absorption of UV light, this compound is promoted to a variety of excited states. aip.org TDDFT calculations have been used to predict the vertical excited state energies and their valence or Rydberg character, showing excellent correlation with experimental spectra. researcher.life The lower-lying absorption bands in the 30,000–50,000 cm⁻¹ region are attributed to valence transitions, specifically to states labeled 1¹B₂, 1¹B₁, 2¹A₁, 3¹A₁, 2¹B₁, and 2¹B₂. aip.org The first excited state is described as dissociative, and photoexcitation typically induces the breaking of one of the carbon-iodine bonds. aip.orgaip.org

Calculations show that upon excitation with a 4.65 eV photon, a cluster of excited states is populated. aip.org Unlike in similar molecules such as bromoiodomethane (B1195271) where direct dissociation dominates, the dynamics in this compound are more complex, involving significant internal conversion between states before dissociation occurs. aip.org Potential energy curves derived from these calculations provide further insight into the nature of these excited states and their role in photodissociation dynamics. researcher.life

The photoabsorption spectrum of this compound has been studied using synchrotron radiation, particularly in the vacuum ultraviolet (VUV) region from 50,000 to 95,000 cm⁻¹. aip.orgresearchgate.net While the UV region is characterized by valence transitions, the VUV spectrum is dominated by several Rydberg series. aip.orgresearcher.life These series converge to the first four ionization potentials of the molecule. aip.org

Based on quantum defect analysis and supported by TDDFT calculations, these Rydberg series have been assigned as ns, np, and nd types. aip.orgresearcher.life The analysis is aided by calculations of neutral and ionic ground state geometries and vibrational frequencies, which help in assigning the observed vibronic structure. aip.org The main vibrational features accompanying the Rydberg series are due to the excitation of the C-I symmetric stretch (ν₃) and the CH₂ wag (ν₈) modes. aip.org This represents the first comprehensive analysis of the Rydberg series in the VUV absorption spectrum of CH₂I₂. aip.orgresearchgate.net

Table 1: Ionization Potentials and Associated Orbitals of this compound

| Ionization Potential (eV) | Corresponding Orbital |

|---|---|

| 9.46 | 3b₂ (non-bonding) |

| 9.76 | 2b₁ (non-bonding) |

| 10.21 | 1a₂ (non-bonding) |

| 10.56 | 4a₁ (non-bonding) |

Data sourced from The Journal of Chemical Physics. aip.org

The behavior of the this compound radical cation, [CH₂I₂]•+, has been investigated through both theoretical calculations and experimental methods like photoelectron-photoion coincidence (PEPICO). aip.orgresearchgate.net When the parent molecule is ionized, it can subsequently fragment through various channels.

Key fragmentation pathways that have been studied include:

CH₂I₂⁺ → CH₂ + I₂•⁺

CH₂I₂⁺ → CH₂•⁺ + I₂

CH₂I₂⁺ → CH₂•⁺ + 2I

Theoretical calculations of the appearance energy (AE) for these fragments show excellent agreement with experimental values for the channel producing I₂•⁺. aip.orgresearchgate.net However, a discrepancy was noted for the channel thought to produce CH₂•⁺ and a neutral I₂ molecule. aip.org Further TD-DFT calculations clarified that the formation of the CH₂•⁺ ion actually occurs via a channel that produces two separate iodine atoms (CH₂•⁺ + 2I), particularly when excited states of the [CH₂I₂]•+ cation are involved. aip.orgresearchgate.net The parent ion, [CH₂I₂]•+, is observed to be present up to a binding energy of approximately 11 eV. researchgate.net In femtosecond intense laser fields, the main fragment ions observed are CH₂I⁺ and I⁺. sciengine.com

Table 2: Calculated and Experimental Appearance Energies (AE) for [CH₂I₂]•+ Fragmentation

| Fragmentation Channel | Calculated AE (eV) | Experimental AE (eV) |

|---|---|---|

| CH₂ + I₂•⁺ | Agreement with experiment | 12.76 |

| CH₂•⁺ + I₂ | Discrepancy with experiment | - |

| CH₂•⁺ + 2I | Explains experimental observation | - |

Data sourced from The Journal of Chemical Physics. aip.org

Photoabsorption Spectroscopy and Rydberg Series Analysis

Molecular Dynamics Simulations of this compound Reactivity

Ab initio MD simulations have been crucial for understanding the photodissociation of this compound in solution. aip.orgdiva-portal.org When CH₂I₂ is dissolved in a solvent like acetonitrile (B52724) or methanol (B129727) and excited by a UV photon, one of the C-I bonds breaks. aip.orgnih.gov The surrounding solvent molecules create a "cage" that traps the resulting CH₂I and I fragments, preventing them from diffusing away. aip.orggu.se

This caging effect is essential for the subsequent reaction dynamics. aip.org The trapped fragments often recombine within picoseconds to form a stable isomer, iso-diiodomethane (CH₂I-I). aip.org Time-resolved X-ray scattering experiments have visualized this process, identifying a loosely-bound isomer precursor with an I-I distance of 4.17 Å, which is significantly longer than the 3.15 Å bond in the final isomer. nih.gov MD simulations allow for the study of this caging, the relaxation of intermediates, and the dissipation of energy into the solvent. aip.org The simulations show that the newly formed iso-diiodomethane is highly vibrationally excited, a characteristic feature that could serve as a fingerprint for this reaction mechanism. aip.org

The reactivity of this compound adsorbed on surfaces has been explored using a combination of scanning tunneling microscopy and MD simulations. acs.org When this compound interacts with a Cu(110) surface at low temperatures (4.6 to 8.8 K), it can physisorb in two stable configurations, termed "vertical" and "horizontal". acs.org

Electron-induced reactions of these adsorbed molecules lead to the dissociation of the C-I bonds. acs.org Simulations using an impulsive two-state (I2S) model show that the dissociation of the second C-I bond is delayed, a consequence of vibrational excitation in the intermediate CH₂I radical. acs.org A significant finding from both theory and experiment is the long-range recoil of the resulting carbene (CH₂) product along a specific crystallographic direction of the copper surface. acs.org The I2S model revealed a novel migration process for this recoiling diradical, described as "walking" along adjacent rows of copper atoms. acs.org

Ultrafast Reaction Dynamics in Solution

Density Functional Theory (DFT) in Mechanistic Elucidation

Density Functional Theory (DFT) has become an indispensable computational method for elucidating the mechanisms of chemical reactions involving this compound. unimi.itnumberanalytics.com By approximating the solution to the Schrödinger equation, DFT can accurately calculate the electronic structure and energies of molecules, providing deep insights into reaction pathways. arxiv.org

A cornerstone of mechanistic chemistry is the characterization of transition states, which are the highest energy points along a reaction coordinate, and the mapping of reaction energy profiles. numberanalytics.com DFT calculations are instrumental in locating these first-order saddle points on the potential energy surface and determining their geometries and energies. arxiv.org This information is crucial for understanding reaction rates and selectivity.

DFT studies have been successfully applied to model reactions such as the cyclopropanation of olefins by this compound photoproducts. For instance, calculations on the reaction between isothis compound (CH₂I-I), a photoisomer of this compound, and ethylene (B1197577) revealed a concerted, one-step mechanism. nih.gov The transition state for this reaction was located, and the activation barrier was calculated to be approximately 2.9 kcal/mol, indicating a facile reaction. nih.govacs.org In contrast, the reaction pathways for the iodomethyl radical (•CH₂I) and the iodomethyl cation (CH₂I⁺) with ethylene were found to have much higher energy barriers, suggesting that isothis compound is the key methylene (B1212753) transfer agent in photocyclopropanation reactions. nih.gov

Similarly, DFT has been used to investigate the Simmons-Smith reaction, which uses a zinc-copper couple with this compound. Calculations helped to identify the active reagent as IZnCH₂I and evaluated the energy barriers for both the insertion of zinc into the C-I bond of this compound and the subsequent cyclopropanation step. nih.gov

The ability to compute the energies of reactants, transition states, intermediates, and products allows for the construction of detailed reaction energy profiles. researchgate.netyoutube.com These profiles provide a quantitative map of the energy landscape of a reaction, highlighting the thermodynamic and kinetic factors that govern the transformation. researchgate.net

| Reaction Investigated | Reactants | Calculated Activation Barrier (kcal/mol) | Products | Computational Method Highlight |

|---|---|---|---|---|

| Cyclopropanation of Ethylene | Isothis compound (CH₂I-I) + Ethylene | ~2.9 | Cyclopropane (B1198618) + Iodine (I₂) | DFT calculations identified a one-step reaction with a low energy barrier. nih.govacs.org |

| Simmons-Smith Reaction | This compound (CH₂I₂) + Zinc (Zn) | Barriers calculated for Zn insertion and subsequent cyclopropanation. | IZnCH₂I (active reagent), Cyclopropane | B3LYP level DFT calculations were used to investigate the mechanism. nih.gov |

| Isomerization of Isothis compound | Isothis compound (CH₂I-I) | ~14.4 | This compound (CH₂I₂) | DFT calculation of the isomerization barrier height. acs.org |

Beyond covalent bond-making and breaking, DFT is a crucial tool for studying the weaker, non-covalent interactions that can dictate molecular recognition, crystal packing, and the stability of supramolecular structures. For this compound, the most significant of these is halogen bonding. rsc.orgrsc.org

A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. unimi.itacs.org Computational studies were pivotal in understanding this phenomenon, demonstrating the anisotropic distribution of electron density around a covalently bonded halogen. acs.org DFT calculations can map the electrostatic potential (ESP) on the molecular surface of this compound, revealing a positive σ-hole on the iodine atoms along the extension of the C-I bond and a negative belt of electron density perpendicular to it. unimi.it

Researchers have used DFT to confirm and quantify halogen bonds between this compound and various halogen bond acceptors. In one study, this compound was co-crystallized with a platinum(II) chloride complex, and DFT calculations (using the M06 functional, which is well-suited for non-covalent interactions) confirmed the presence of H₂C(I)···Cl-Pt halogen bonds. rsc.orgrsc.org The interaction energies were evaluated to be in the range of 2.2–2.8 kcal/mol, which is comparable to weak to moderate hydrogen bonds. rsc.orgrsc.orgresearchgate.net These studies demonstrate that even weak halogen bond donors like this compound can participate in significant supramolecular organization. rsc.org

| Interaction Type | Halogen Bond Donor | Halogen Bond Acceptor | Calculated Interaction Energy (kcal/mol) | Key Finding |

|---|---|---|---|---|

| Halogen Bond (I···Cl) | This compound (CH₂I₂) | Chloride ligand on a Platinum(II) complex | 2.4 - 2.8 | Confirmed the formation of a halogen bond between CH₂I₂ and a metal-bound halide, quantified its strength. rsc.orgrsc.org |

| Hydrogen Bond (H···Cl) | This compound (CH₂I₂) | Chloride ligand on a Platinum(II) complex | 2.2 | Showed that CH₂I₂ can act as a mixed halogen bond and hydrogen bond donor simultaneously. rsc.org |

Transition State Analysis and Reaction Energy Profiles

Computational Predictions for Novel this compound Applications

Computational methods, particularly DFT and machine learning algorithms, are increasingly used not just to explain existing phenomena but also to predict novel applications for chemical compounds. researchgate.netarxiv.org By simulating molecular properties and reactivity, these tools can screen for potential uses in areas ranging from materials science to drug discovery, saving significant experimental time and resources. researchgate.netnih.gov

The detailed understanding of this compound's properties derived from DFT calculations provides a foundation for predicting new uses. For example, the quantified ability of this compound to act as a specific and directional halogen bond donor could be harnessed in crystal engineering. unimi.itrsc.org Computational models could be used to design complex co-crystals where this compound acts as a linker to assemble molecules into materials with desired properties, such as specific porous structures or non-linear optical activity.

Furthermore, mechanistic insights from DFT can guide the design of new synthetic reactions. By understanding the transition states and intermediates of known reactions involving this compound, chemists can computationally design modified substrates or catalysts to improve efficiency, alter selectivity, or even discover entirely new reaction pathways. numberanalytics.com For instance, computational screening could identify new classes of olefins that would react efficiently in this compound-based cyclopropanation reactions or predict the outcomes of reactions under different catalytic conditions.

In the realm of materials and drug discovery, computational tools can predict how this compound might interact with larger systems. Although not a typical drug molecule, its properties could be relevant in designing chemical probes or understanding interactions with biological macromolecules. In silico methods can predict sites of metabolism or potential toxicity, which, while excluded from this article's scope, are part of a broader computational toolkit for chemical characterization. nih.govresearchgate.net By combining quantum mechanical calculations with machine learning models trained on large chemical datasets, it is possible to predict a compound's behavior in various environments, opening avenues for applications that have not yet been considered. arxiv.org

Advanced Analytical Techniques for Diiodomethane Research

Spectroscopic Methods for Characterization of Diiodomethane and its Intermediates

Spectroscopic techniques are paramount for elucidating the electronic and structural dynamics of this compound, particularly following photoexcitation. These methods provide insights into the fundamental processes of bond cleavage, isomer formation, and energy dissipation.

Femtosecond time-resolved spectroscopy is a powerful tool for observing the ultrafast events that occur in chemical reactions. aps.orgrsc.org Upon photoexcitation with a UV laser pulse, this compound undergoes rapid C-I bond cleavage, creating a CH₂I• radical and an iodine atom (I•). rsc.orgdiva-portal.org

Key research findings from femtosecond studies include:

Impulsive Dissociation: The initial carbon-iodine bond scission in this compound happens on a timescale of less than 200 femtoseconds (fs). researchgate.net

Isomer Formation: Following dissociation, a portion of the radical fragments recombine within the solvent cage to form the isomer CH₂I-I. rsc.orgresearchgate.net This process has been observed to occur on a sub-100 fs timescale in some cases, suggesting a direct intramolecular reaction mechanism. ohiolink.edu

Solvent Effects: The surrounding solvent molecules play a crucial role in the reaction dynamics by caging the photofragments, which influences the recombination pathways. aps.orgresearchgate.net Studies have shown that the isomer can be formed biphasically within approximately 15 picoseconds (ps). researchgate.netlu.se

Femtosecond transient absorption spectroscopy, in conjunction with quantum-chemical modeling, helps to interpret the complex, time-resolved spectra, which are influenced by relaxation processes of the solute far from equilibrium. ohiolink.edu

Time-resolved X-ray scattering and diffraction provide direct structural information about transient species in a chemical reaction. aps.orgaip.org These techniques have been instrumental in visualizing the structural evolution of this compound following photodissociation. researchgate.netuni-saarland.de

Notable findings from X-ray scattering studies include:

Direct Structural Observation: Researchers have successfully "filmed" the photodissociation of this compound in solution, revealing how the molecule breaks apart, how the resulting radicals interact with the solvent, and how the CH₂I-I isomer is formed. aps.orgaps.org

Solvent Cage Dynamics: Time-resolved wide-angle X-ray scattering (TRWAXS) has shown that approximately 85% of the initial radical pairs are confined within the solvent cage, which has significant implications for subsequent recombination reactions. aps.orgresearchgate.net

Isomer Structure: The structure of the transient CH₂I-I isomer has been determined using picosecond X-ray diffraction. researchgate.net The iodine-iodine bond distance in this isomer has been found to be shorter in nonpolar solvents like cyclohexane (B81311) compared to polar solvents like methanol (B129727), an observation attributed to the ability of iodine to form hydrogen bonds. aip.org

These experiments, often performed at X-ray Free Electron Lasers (XFELs), allow for the investigation of structural dynamics with femtosecond time resolution. rsc.orggu.se

Table 1: Key Findings from X-ray Scattering Studies of this compound Photodissociation

| Finding | Technique | Timescale | Solvent | Reference |

|---|---|---|---|---|

| Direct observation of dissociation and isomer formation | Femtosecond Time-Resolved Wide-Angle X-ray Scattering (TRWAXS) | Femtoseconds to Nanoseconds | Cyclohexane | aps.orgresearchgate.net |